molecular formula C22H29N3O2 B2615649 N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenoxypropanamide CAS No. 1448063-53-3

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenoxypropanamide

Cat. No. B2615649
CAS RN: 1448063-53-3
M. Wt: 367.493
InChI Key: DRMDUDHDCSWNNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenoxypropanamide is a useful research compound. Its molecular formula is C22H29N3O2 and its molecular weight is 367.493. The purity is usually 95%.
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Scientific Research Applications

Chemoselective Synthesis

Research has explored the chemoselective reactions of compounds with similar structural features, leading to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines. This involves studying the reactivity of compounds containing multiple nucleophilic centers against dihaloalkanes and aldehydes, which is crucial for the development of new synthetic methodologies in organic chemistry (Hajji et al., 2002).

Anticancer Agent Design

Functionalized amino acid derivatives similar to the compound of interest have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, indicating potential in designing new anticancer agents. These compounds have shown promising results in ovarian and oral cancers, highlighting their significance in medicinal chemistry and drug development (Kumar et al., 2009).

Heterocyclic Derivative Synthesis

The compound's structural motif is relevant in the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation, yielding tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. This process is significant for developing new compounds with potential pharmacological activities (Bacchi et al., 2005).

Propanediol Derivative Synthesis

Reactions involving structurally related compounds have led to the synthesis of new propanediol derivatives, which are crucial for further chemical transformations and applications in various scientific fields, including drug discovery and development (Aghekyan et al., 2015).

Antibacterial Activity

The synthesis of Schiff-base zinc(II) complexes derived from compounds with similar structural frameworks has been explored, with studies on their crystal structures and antibacterial activities. This research is pivotal in the search for new antibacterial agents and understanding the role of metal complexes in medicinal chemistry (Guo, 2011).

properties

IUPAC Name

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-16(27-18-11-3-2-4-12-18)22(26)23-15-20-19-13-7-8-14-21(19)25(24-20)17-9-5-6-10-17/h2-4,11-12,16-17H,5-10,13-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMDUDHDCSWNNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NN(C2=C1CCCC2)C3CCCC3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenoxypropanamide

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